molecular formula C18H14O B3047969 Ethanone, 1-[4-(2-naphthalenyl)phenyl]- CAS No. 150988-77-5

Ethanone, 1-[4-(2-naphthalenyl)phenyl]-

Cat. No.: B3047969
CAS No.: 150988-77-5
M. Wt: 246.3 g/mol
InChI Key: WUFGPTBHFNBBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[4-(2-naphthalenyl)phenyl]- is an organic compound with the molecular formula C18H14O and a molecular weight of 246.3 g/mol . It is characterized by the presence of a naphthalene ring attached to a phenyl group, which is further connected to an ethanone moiety. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(2-naphthalenyl)phenyl]- typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-naphthoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include anhydrous conditions and a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of Ethanone, 1-[4-(2-naphthalenyl)phenyl]- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(2-naphthalenyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-[4-(2-naphthalenyl)phenyl]- has been extensively studied for its applications in various fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(2-naphthalenyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The naphthalene and phenyl rings play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[4-(2-naphthalenyl)phenyl]- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(4-naphthalen-2-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O/c1-13(19)14-6-8-16(9-7-14)18-11-10-15-4-2-3-5-17(15)12-18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFGPTBHFNBBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431971
Record name Ethanone, 1-[4-(2-naphthalenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150988-77-5
Record name Ethanone, 1-[4-(2-naphthalenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.4 mmol
Type
reagent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.